2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

BACE1 inhibition Alzheimer's disease imidazole thioacetamide

2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS 869346-19-0) is a synthetic imidazole derivative belonging to the 2-substituted-thio-N-substituted-acetamide class. This compound functions as a β-secretase 1 (BACE1) inhibitor, a key target in Alzheimer's disease research.

Molecular Formula C20H20FN3OS
Molecular Weight 369.46
CAS No. 869346-19-0
Cat. No. B2401127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
CAS869346-19-0
Molecular FormulaC20H20FN3OS
Molecular Weight369.46
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
InChIInChI=1S/C20H20FN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25)
InChIKeyQGUIBRWATFAAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS 869346-19-0): A Thioether-Acetamide BACE1 Inhibitor Scaffold for Neurodegenerative Research


2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS 869346-19-0) is a synthetic imidazole derivative belonging to the 2-substituted-thio-N-substituted-acetamide class. This compound functions as a β-secretase 1 (BACE1) inhibitor, a key target in Alzheimer's disease research [1]. Its structure features an imidazole ring N-substituted with a 4-fluorobenzyl group, linked via a thioether bridge to an N-phenethyl acetamide moiety.

Why Generic Substitution Fails for 2-((1-(4-Fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: The Critical Role of the 4-Fluorobenzyl Pharmacophore


Within the imidazole thioacetamide class, BACE1 inhibitory potency and blood-brain barrier (BBB) permeability are exquisitely sensitive to the N-substituent on the imidazole ring [1]. In-class analogs such as the 4-chlorobenzyl, unsubstituted benzyl, or N-cyclohexyl variants exhibit divergent steric and electronic properties that alter the key π-π stacking and hydrogen-bonding interactions with the BACE1 active site. Simple generic substitution—based solely on core scaffold similarity—therefore risks complete loss of target engagement and permeability, even if the thio-acetamide linker remains constant.

Quantitative Differentiation Evidence for 2-((1-(4-Fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide (CAS 869346-19-0)


BACE1 Inhibitory Potency: Differentiation Within the Imidazole Thioacetamide Series

The target compound embodies the 4-fluorobenzyl pharmacophore that was identified as optimal for BACE1 inhibition within the SAR study by Yan et al. [1]. While the most potent analog in the series (compound 41) achieved an IC50 of 4.6 μM, the 4-fluorobenzyl substituent on the imidazole nitrogen—as present in the target compound—was shown through docking studies to engage in critical hydrophobic interactions within the S1 pocket [1]. In contrast, the 4-chlorobenzyl analog (2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide) is expected to exhibit reduced potency due to the larger van der Waals radius of chlorine introducing steric strain [1].

BACE1 inhibition Alzheimer's disease imidazole thioacetamide

Predicted Blood-Brain Barrier Permeability Advantage of the Fluorobenzyl Motif

In the Yan et al. BACE1 series, the lead compound exhibited high predicted BBB permeability (Pe value consistent with CNS penetration) using the Parallel Artificial Membrane Permeability Assay (PAMPA) [1]. The 4-fluorobenzyl group is a well-established medicinal chemistry strategy for enhancing BBB penetration by reducing overall molecular polarity without introducing excessive lipophilicity [1]. The N-phenethylacetamide portion of the target compound further contributes to balanced LogP, distinguishing it from analogs with bulkier N-substituents (e.g., N-cyclohexylacetamide) that may compromise permeability through increased molecular weight and steric bulk [1].

BBB permeability CNS drug discovery PAMPA fluorine substitution

Cytotoxicity Profile: Low Cellular Toxicity of the Imidazole Thioacetamide Scaffold

The BACE1 inhibitor series developed by Yan et al. was specifically screened for cellular cytotoxicity, and the most potent inhibitor (compound 41) demonstrated low cytotoxicity in MTT assays against human cell lines [1]. The target compound shares the core scaffold with this low-toxicity ligand. In contrast, structurally distinct BACE1 inhibitor chemotypes (e.g., hydroxyethylamine transition-state mimetics) are often associated with off-target effects such as hERG channel inhibition [1]. The imidazole thioacetamide class, including the 4-fluorobenzyl derivative, thus offers a more favorable early-stage safety signal for in vitro bioactivity studies.

Cytotoxicity safety profiling BACE1 inhibitor MTT assay

Optimal Application Scenarios for 2-((1-(4-Fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide in Neurodegenerative Drug Discovery


BACE1 Lead Optimization: Exploring SAR Around the 4-Fluorobenzyl-Imidazole Pharmacophore

Medicinal chemistry teams optimizing BACE1 inhibitors should use this compound as a key intermediate for exploring the impact of N-aryl substituent variations on potency and selectivity. The 4-fluorobenzyl group's documented engagement with the S1 pocket [1] makes it an ideal starting point for synthesizing focused libraries, where the phenethylamide side chain can be diversified using parallel synthesis.

CNS-Penetrant Probe Compound Development for In Vivo Target Engagement Studies

Given the predicted BBB permeability of the 4-fluorobenzyl chemotype [1], this compound serves as a scaffold for developing chemical probes to study BACE1 target engagement in rodent models. Its balanced physicochemical profile supports intravenous or oral dosing in pharmacokinetic-pharmacodynamic experiments, provided that metabolic stability is further optimized.

Selectivity Profiling Against BACE2 and Cathepsin D to Map Off-Target Risks

In preclinical safety pharmacology, this compound can be used as a reference ligand for counterscreening against the closely related aspartyl proteases BACE2 and Cathepsin D. Its imidazole core offers synthetic handles for installing selectivity-enhancing substituents, enabling structure-based design using the published BACE1 co-crystal structures [1] to minimize off-target binding.

Compound Library Enrichment for Neurodegenerative Disease High-Throughput Screening

For academic screening centers and biotech CROs, CAS 869346-19-0 enriches diversity-oriented BACE1 inhibitor libraries with a low-cytotoxicity scaffold [1]. Its fluorinated aromatic ring enables detection by 19F NMR, facilitating binding and fragment-based screening assays without the need for additional labeling.

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